N-(TERT-BUTYL)-3-CHLOROPROPANAMIDE

Vue d'ensemble

Description

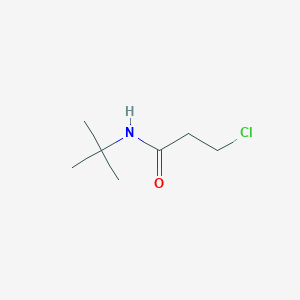

N-tert-butyl-3-chloropropanamide is an organic compound with the molecular formula C7H14ClNO. It is a member of the amide family, characterized by the presence of a tert-butyl group attached to the nitrogen atom and a chlorine atom on the third carbon of the propanamide chain .

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(Tert-butyl)-3-chloropropanamide features a tert-butyl group attached to the nitrogen atom and a chlorine atom on the third carbon of the propanamide chain. This unique structure imparts distinct chemical reactivity and biological activity. The compound is characterized by:

- Molecular Weight : 161.65 g/mol

- Boiling Point : Approximately 371 °C

- Density : 1.102 g/cm³

Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles, facilitating the formation of different amides.

- Oxidation and Reduction : The compound can undergo oxidation or reduction under specific conditions, producing carboxylic acids or primary amines, respectively.

Biology

This compound has been investigated for its potential biological activities:

- Antifungal Properties : Preliminary research indicates that this compound may exhibit antifungal activity against certain pathogens, disrupting cellular processes.

- Biochemical Pathways : It has been implicated in various biochemical pathways involving free radical intermediates, indicating potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties:

- Potential Drug Development : Its interactions with biological targets suggest that it may be developed into a therapeutic agent for treating inflammatory diseases or infections.

- Pharmacokinetics : Understanding its pharmacokinetic properties is crucial for assessing its bioavailability and therapeutic efficacy.

Industry

The compound finds utility in various industrial applications:

Mécanisme D'action

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

It’s worth noting that similar compounds have been implicated in various biochemical pathways, including those involving the formation of free radical intermediates .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have shown potential antifungal activity against certain pathogens, indicating a possible role in disrupting cellular processes .

Action Environment

The action, efficacy, and stability of N-(TERT-BUTYL)-3-CHLOROPROPANAMIDE can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-tert-butyl-3-chloropropanamide can be synthesized through various methods. One common approach involves the Ritter reaction, where tert-butyl acetate reacts with nitriles in the presence of sulfuric acid and acetic acid . This method is efficient, scalable, and robust, making it suitable for industrial production.

Industrial Production Methods

In industrial settings, the synthesis of N-tert-butyl-3-chloropropanamide often employs tert-butyl acetate and nitriles, catalyzed by acids such as sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-butyl-3-chloropropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

Substitution: Products include various substituted amides.

Oxidation: Products include carboxylic acids.

Reduction: Products include primary amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-tert-butylacetamide

- N-tert-butylbenzamide

- N-tert-butylformamide

Uniqueness

N-tert-butyl-3-chloropropanamide is unique due to the presence of the chlorine atom on the third carbon of the propanamide chain. This structural feature imparts distinct chemical and biological properties, differentiating it from other tert-butyl amides .

Conclusion

N-tert-butyl-3-chloropropanamide is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Activité Biologique

N-(Tert-butyl)-3-chloropropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylamine with 3-chloropropanoyl chloride. This process can be summarized in the following reaction scheme:

- Reactants : Tert-butylamine and 3-chloropropanoyl chloride.

- Reaction Conditions : The reaction is usually performed under anhydrous conditions to avoid hydrolysis of the acyl chloride.

- Product Isolation : The product can be purified through recrystallization or chromatography.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives such as para-substituted α-phenyl-N-tert-butyl nitrones have shown strong antioxidant activities in various assays, including the Oxygen Radical Absorbance Capacity (ORAC) test, suggesting that this compound may possess similar capabilities .

Neuroprotective Effects

Neuroprotective studies have demonstrated that related compounds can mitigate oxidative stress in neuronal cells. For example, certain nitrones have been shown to reduce cell death in neuroblastoma models induced by oxidative stress . The neuroprotective mechanisms often involve the scavenging of free radicals and inhibition of apoptotic pathways.

Neuroprotection in Cell Models

In a study assessing neuroprotective effects, various concentrations of related compounds were tested on human neuroblastoma cells subjected to oxidative stress. The results indicated that higher concentrations resulted in significant cell viability improvements compared to control groups treated with oxidants alone. This suggests a dose-dependent neuroprotective effect, which could be extrapolated to this compound given its structural similarities .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structural features have been evaluated for their efficacy in reducing inflammation in vivo. For example, a series of tert-butyl derivatives showed promising results in carrageenan-induced paw edema models, indicating that this compound may also exhibit anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Assay/Model | Result |

|---|---|---|---|

| This compound | Antioxidant | ORAC Test | High antioxidant capacity |

| Related Nitrones | Neuroprotective | Neuroblastoma Cell Model | Significant cell viability increase |

| Tert-butyl Derivatives | Anti-inflammatory | Carrageenan-induced Edema Model | Promising anti-inflammatory activity |

Propriétés

IUPAC Name |

N-tert-butyl-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXIRPZPFZEMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324061 | |

| Record name | N-tert-butyl-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100859-81-2 | |

| Record name | N-tert-butyl-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.